2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(4-fluorophenyl)acrylamide
Description
This compound is a furan derivative, which implies it's part of a broader class of organic compounds with significant chemical properties and potential applications. While there's limited specific information on this compound, related furan derivatives have been extensively studied due to their diverse properties and potential uses in various fields.
Synthesis Analysis
The synthesis of similar furan derivatives typically involves condensation reactions. For instance, Saikachi and Suzuki (1959) synthesized a range of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters by condensing 2-cyano-3-(5-nitro-2-furyl) acryloyl chloride with various amines and alcohols (Saikachi & Suzuki, 1959). Such processes might be relevant to the synthesis of 2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(4-fluorophenyl)acrylamide.
Molecular Structure Analysis
The molecular structure of furan derivatives can be complex, with a range of functional groups influencing their properties. Kariuki et al. (2022) synthesized a related compound and used NMR spectroscopy and single crystal X-ray diffraction for structure determination (Kariuki et al., 2022).
Chemical Reactions and Properties
Furan derivatives are known for their diverse chemical reactions. For example, Wang et al. (2004) synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates showing notable herbicidal activities, indicating the reactivity and potential applications of such compounds in agriculture (Wang et al., 2004).
Physical Properties Analysis
The physical properties of furan derivatives can vary widely based on their specific structure and substituents. Song et al. (2015) studied the optoelectronic properties of 3-aryl-2-cyano acrylamide derivatives, which are related to the compound , demonstrating how structural differences can impact physical properties like luminescence (Song et al., 2015).
Chemical Properties Analysis
The chemical properties of furan derivatives are also influenced by their molecular structure. The presence of various functional groups can lead to different chemical behaviors. For instance, Matos et al. (2016) examined the supramolecular assembly of a related compound, highlighting the significance of noncovalent interactions in determining chemical properties (Matos et al., 2016).
properties
IUPAC Name |
(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-fluorophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2FN2O2/c21-13-1-7-17(18(22)10-13)19-8-6-16(27-19)9-12(11-24)20(26)25-15-4-2-14(23)3-5-15/h1-10H,(H,25,26)/b12-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWMZOYZXQOWSB-XFXZXTDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/C#N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(4-fluorophenyl)prop-2-enamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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